molecular formula C17H19N3O4S B278232 N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Cat. No. B278232
M. Wt: 361.4 g/mol
InChI Key: PCZWVDMFZZNGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide blocks the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism of action is similar to other BTK inhibitors such as ibrutinib and acalabrutinib.
Biochemical and physiological effects:
N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has demonstrated efficacy in preclinical models of autoimmune diseases by reducing inflammation and tissue damage. N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has also been shown to have a favorable pharmacokinetic profile with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of cancer and autoimmune diseases, making it a promising candidate for further development. However, one limitation of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is its relatively low potency compared to other BTK inhibitors such as ibrutinib. This may limit its efficacy in certain types of cancer or autoimmune diseases.

Future Directions

For N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide include clinical trials in patients with cancer and autoimmune diseases. Additionally, further research is needed to optimize the dosing and administration of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide to maximize its efficacy and minimize potential side effects. Finally, combination therapy with other targeted therapies or immunotherapies may enhance the efficacy of N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide in certain types of cancer or autoimmune diseases.

Synthesis Methods

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the coupling of 4-(isobutyrylamino)-3-methoxyaniline with carbonothioyl chloride followed by cyclization with furan-2-carboxylic acid. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.

Scientific Research Applications

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide inhibits the proliferation and survival of cancer cells by targeting B-cell receptor signaling pathways. In vivo studies have demonstrated that N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide reduces tumor growth and improves survival in mouse models of lymphoma and leukemia. Additionally, N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide has shown efficacy in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

Product Name

N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-furamide

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H19N3O4S/c1-10(2)15(21)19-12-7-6-11(9-14(12)23-3)18-17(25)20-16(22)13-5-4-8-24-13/h4-10H,1-3H3,(H,19,21)(H2,18,20,22,25)

InChI Key

PCZWVDMFZZNGGH-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.